molecular formula C10H13NOS B7501830 N-methyl-3-(methylsulfanylmethyl)benzamide

N-methyl-3-(methylsulfanylmethyl)benzamide

Cat. No. B7501830
M. Wt: 195.28 g/mol
InChI Key: UXYWLVBRPSZKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(methylsulfanylmethyl)benzamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 195.25 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of MSMA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, MSMA has been found to inhibit the activity of the enzyme farnesyltransferase, which plays a role in the post-translational modification of proteins. This inhibition can lead to the disruption of various cellular signaling pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
MSMA has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MSMA has been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using MSMA in scientific research is its ability to selectively target specific enzymes and pathways, allowing for the identification of potential drug targets. In addition, MSMA has been found to exhibit low toxicity in animal studies, making it a relatively safe compound to work with in the laboratory. However, one limitation of using MSMA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for the use of MSMA in scientific research. For example, it could be further investigated as a potential anticancer agent, with a focus on identifying the specific cellular pathways targeted by the compound. In addition, MSMA could be studied for its potential use as a molecular probe for studying protein-ligand interactions in various biological systems. Finally, the synthesis of analogs of MSMA could be explored, with the aim of developing more potent and selective compounds for use in various research applications.

Synthesis Methods

The synthesis of MSMA involves the reaction of N-methyl-3-(methylthio)benzamide with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of MSMA, which can be purified through recrystallization or chromatography techniques. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MSMA has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. In addition, MSMA has been investigated for its potential use as a molecular probe for studying protein-ligand interactions.

properties

IUPAC Name

N-methyl-3-(methylsulfanylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-11-10(12)9-5-3-4-8(6-9)7-13-2/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYWLVBRPSZKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(methylsulfanylmethyl)benzamide

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